![molecular formula C19H35N3O B14262444 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol CAS No. 138846-61-4](/img/structure/B14262444.png)
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, an octyl chain, and a bis(2-aminoethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol typically involves the reaction of 4-octylphenol with formaldehyde and bis(2-aminoethyl)amine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-octylphenol} + \text{formaldehyde} + \text{bis(2-aminoethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Commonly used catalysts include acidic or basic catalysts, depending on the specific requirements of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-ethylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-propylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-butylphenol
Uniqueness
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is unique due to its longer octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This uniqueness makes it particularly valuable in applications where hydrophobic interactions play a crucial role.
Propriétés
Numéro CAS |
138846-61-4 |
|---|---|
Formule moléculaire |
C19H35N3O |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-[[bis(2-aminoethyl)amino]methyl]-4-octylphenol |
InChI |
InChI=1S/C19H35N3O/c1-2-3-4-5-6-7-8-17-9-10-19(23)18(15-17)16-22(13-11-20)14-12-21/h9-10,15,23H,2-8,11-14,16,20-21H2,1H3 |
Clé InChI |
LMCAMLYOZZMHPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)CN(CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


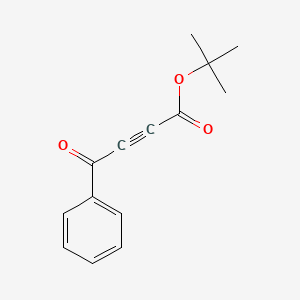
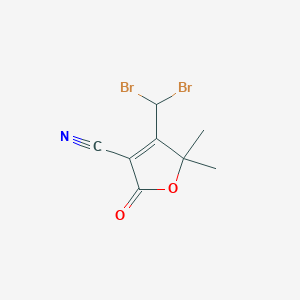
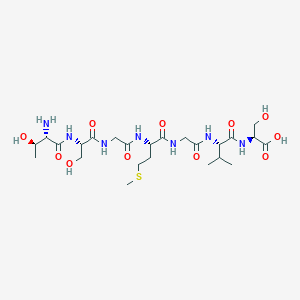
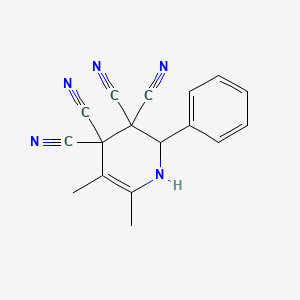
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
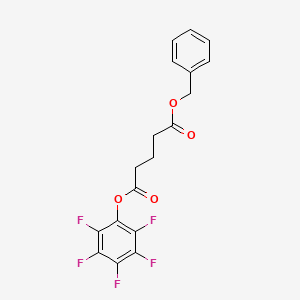


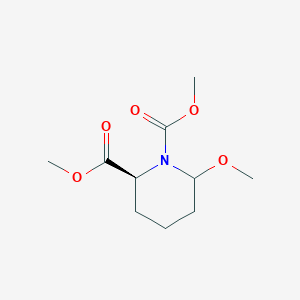
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
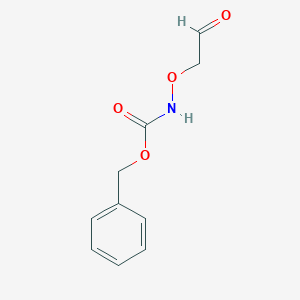
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
